

1-(5-Hydroxy-2-nitrophenyl)ethanone molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(5-Hydroxy-2-nitrophenyl)ethanone
Cat. No.:	B1585161

[Get Quote](#)

An In-Depth Technical Guide to **1-(5-Hydroxy-2-nitrophenyl)ethanone** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **1-(5-Hydroxy-2-nitrophenyl)ethanone**, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, outlines a detailed synthetic protocol and analytical characterization methods, and explores its applications as a scaffold in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and pharmacologists engaged in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.

Introduction: Strategic Importance in Medicinal Chemistry

1-(5-Hydroxy-2-nitrophenyl)ethanone, also known as 5'-Hydroxy-2'-nitroacetophenone, is a substituted nitroaromatic compound. Its molecular architecture, featuring a reactive acetyl group, a directing hydroxyl group, and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of more complex heterocyclic and polyfunctional molecules. The

strategic placement of these functional groups allows for a wide array of chemical transformations, including reduction of the nitro group to an amine, electrophilic and nucleophilic aromatic substitutions, and condensations involving the ketone.

The interest in nitrophenyl ethanone scaffolds within drug development is significant. The nitroaromatic moiety itself is a key pharmacophore in a number of approved drugs and is known to contribute to various biological activities, including antimicrobial and enzyme-inhibiting properties[1]. Specifically, related nitrocatechol structures have been extensively investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), a critical target in the management of Parkinson's disease[1][2]. This positions **1-(5-Hydroxy-2-nitrophenyl)ethanone** as a valuable starting material for generating libraries of potential therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reactivity, solubility, purification strategies, and pharmacokinetic behavior. The key properties of **1-(5-Hydroxy-2-nitrophenyl)ethanone** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₄	[3][4][5]
Molecular Weight	181.15 g/mol	[3][4][5][6]
CAS Number	30879-49-3	[3][4][5]
IUPAC Name	1-(5-hydroxy-2-nitrophenyl)ethanone	[3]
Synonyms	5'-Hydroxy-2'-nitroacetophenone, 2'-Nitro-5'-hydroxyacetophenone	[3]
Appearance	Brown to orange solid	[6]
Melting Point	146-147 °C	[6]
pKa (Predicted)	6.20 ± 0.10	[6]
XLogP3 (Predicted)	0.9	[3]

The structure, characterized by an acetophenone core with ortho-nitro and meta-hydroxyl substitutions, is depicted below:

Caption: Chemical structure of **1-(5-Hydroxy-2-nitrophenyl)ethanone**.

Synthesis and Purification Protocol

The most common laboratory-scale synthesis of **1-(5-Hydroxy-2-nitrophenyl)ethanone** is achieved through the regioselective nitration of 3-hydroxyacetophenone.[4] The hydroxyl group is an ortho-, para-director, while the acetyl group is a meta-director. The nitration occurs ortho to the hydroxyl group and meta to the acetyl group, yielding the desired product.

Experimental Protocol: Nitration of 3-Hydroxyacetophenone

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps outlined in Section 4.

Materials:

- 3-Hydroxyacetophenone
- Acetic Acid (Glacial)
- Nitric Acid (d = 1.4)
- Ice
- Distilled Water
- Ethyl Acetate
- Hexane
- Sodium Bicarbonate (Saturated Solution)
- Brine
- Anhydrous Magnesium Sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
- Nitration: Add nitric acid dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent over-nitration or degradation of the starting material.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

- Workup: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. A solid precipitate of the crude product should form.
- Extraction: If an oil forms instead of a solid, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
- Neutralization: Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(5-Hydroxy-2-nitrophenyl)ethanone**.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.

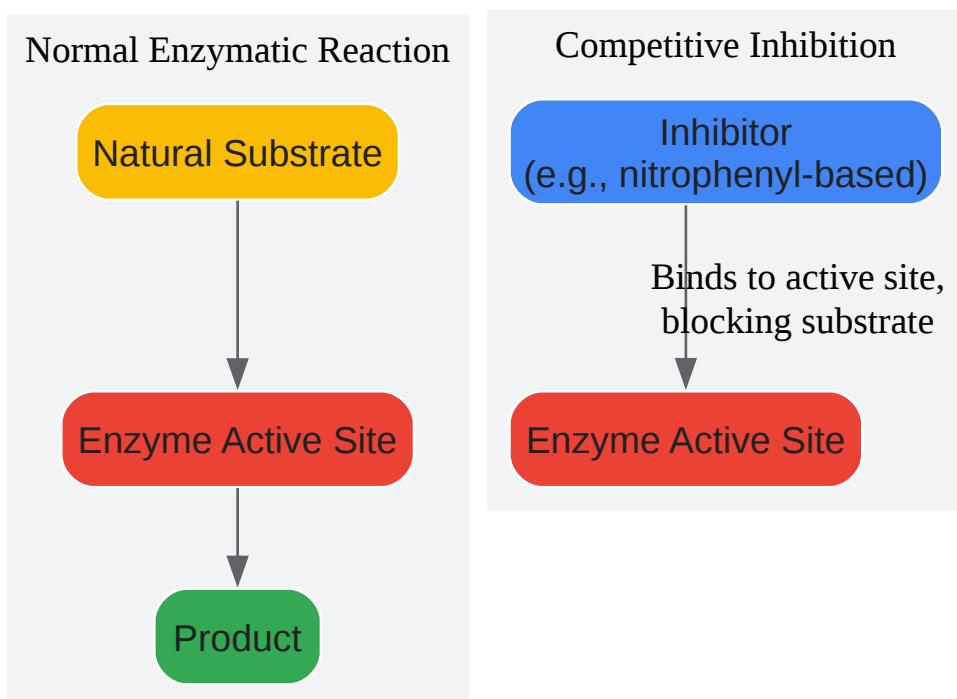
Analytical Method	Expected Results
¹ H NMR	Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The splitting patterns and chemical shifts will be characteristic of the substitution pattern. Spectral data is available for reference.[7]
¹³ C NMR	Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the methyl carbon.
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of 181.15 g/mol .[3] Fragmentation patterns can further confirm the structure.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch (hydroxyl), C=O stretch (ketone), and N-O stretches (nitro group).[3]
High-Performance Liquid Chromatography (HPLC)	A single major peak under appropriate conditions indicates high purity. This is essential for compounds intended for biological screening.

Applications in Research and Drug Development

The true value of **1-(5-Hydroxy-2-nitrophenyl)ethanone** lies in its utility as a versatile building block for synthesizing compounds with potential therapeutic value.

Precursor for Bioactive Molecules

The functional groups on the molecule serve as handles for further chemical modifications:


- Nitro Group Reduction: The nitro group can be readily reduced to an amine, yielding 1-(2-Amino-5-hydroxyphenyl)ethanone. This amino-phenol scaffold is a precursor for various

heterocyclic systems, such as benzodiazepines or quinolines, which are prevalent in medicinal chemistry.

- **Ketone Condensation:** The acetyl group can participate in condensation reactions (e.g., aldol, Claisen-Schmidt) to build larger, more complex carbon skeletons.
- **Phenolic Hydroxyl Group:** The hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties, or it can be used to link the molecule to other pharmacophores.

Scaffold for Enzyme Inhibitors

As previously mentioned, nitroaromatic compounds, particularly those with catechol-like structures, are known inhibitors of enzymes like COMT.^{[1][2]} **1-(5-Hydroxy-2-nitrophenyl)ethanone** serves as a foundational structure that can be elaborated upon to design potent and selective enzyme inhibitors. The general principle involves designing a molecule that can fit into the active site of a target enzyme and form non-covalent interactions (e.g., hydrogen bonds, pi-stacking) that prevent the natural substrate from binding.

[Click to download full resolution via product page](#)

Caption: Mechanism of competitive enzyme inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **1-(5-Hydroxy-2-nitrophenyl)ethanone**.

- Hazard Statements: GHS statements indicate that the compound may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[6]
- Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[6]
- Storage: Store in a tightly sealed container in a dry, room-temperature environment.[6]

Conclusion

1-(5-Hydroxy-2-nitrophenyl)ethanone is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable starting point for the discovery of new drugs. This guide provides the necessary technical foundation and practical protocols to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. 1-(5-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4 | CID 597084 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-hydroxy-2-nitrophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. 1-(5-hydroxy-2-nitrophenyl)ethanone | 30879-49-3 [chemicalbook.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. 1-(5-hydroxy-2-nitrophenyl)ethanone(30879-49-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-(5-Hydroxy-2-nitrophenyl)ethanone molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585161#1-5-hydroxy-2-nitrophenyl-ethanone-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com